Pyrene-d10
Overview
Description
Pyrene-d10 is a deuterated form of pyrene, a polycyclic aromatic hydrocarbon consisting of four fused benzene rings. The chemical formula for this compound is C16D10, and it is often used as an analytical standard in various scientific studies. The deuterium atoms in this compound replace the hydrogen atoms in the pyrene molecule, making it useful for tracing and quantification in research applications.
Mechanism of Action
Target of Action
Pyrene-d10 is a deuterium-labeled version of Pyrene It’s known that pyrene and its derivatives interact with various enzymes and proteins involved in the metabolism and detoxification of polycyclic aromatic hydrocarbons (pahs) .
Mode of Action
It’s known that deuterium-labeled compounds like this compound are often used as tracers in drug development processes . The incorporation of stable heavy isotopes like deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles .
Biochemical Pathways
Research on pyrene degradation has shown that two biochemical pathways are involved . These pathways are initiated by the action of pyrene dioxygenase enzymes, encoded by the nidA
and nidA3
genes . These enzymes add hydroxyl groups to the aromatic rings of Pyrene, leading to the formation of arene epoxide intermediates .
Pharmacokinetics
It’s known that the incorporation of deuterium into drug molecules can affect their pharmacokinetic profiles . This can potentially lead to changes in the bioavailability of the drug.
Result of Action
The use of deuterium-labeled compounds like this compound allows for precise tracking and quantification during drug development processes .
Action Environment
It’s known that environmental conditions can significantly affect the degradation and transformation of pahs like pyrene .
Biochemical Analysis
Biochemical Properties
Pyrene-d10 is characterized by its isotopic purity of 98 atom % D and a molecular weight of 212.31 . It has a melting point of 145-148 °C It is known that PAHs like pyrene can interact with various enzymes, proteins, and other biomolecules, often through non-covalent interactions .
Cellular Effects
Studies on pyrene, the non-deuterated form, have shown that it can affect various types of cells and cellular processes . For instance, pyrene has been found to exhibit selectivity to lysosomes for real-time cell imaging without alkalinizing effect
Molecular Mechanism
It is known that PAHs like pyrene can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression . For instance, pyrene has been found to switch from nuclear to cellular lysosomes
Temporal Effects in Laboratory Settings
A study on pyrene has shown that it can be converted to this compound with >98% deuterium incorporation in just 1 hour of microwave irradiation in a solution of t-BuOK/DMF-d7 . This suggests that this compound may have good stability in laboratory settings.
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. Studies on PAHs like benzo[a]pyrene have shown that their effects can vary with different dosages
Metabolic Pathways
It is known that PAHs like pyrene can be involved in various metabolic pathways . For instance, benzo[a]pyrene, a PAH, has been found to regulate lipid metabolism via the aryl hydrocarbon receptor
Transport and Distribution
Studies on PAHs like pyrene have shown that they can be transported and distributed within cells and tissues . For instance, benzo[a]pyrene has been found to be noncovalently associated with lipoproteins, suggesting a potential mode of transport and distribution .
Subcellular Localization
Studies on PAHs like pyrene have shown that they can localize in specific subcellular compartments . For instance, benzo[a]pyrene has been found to localize in the same areas as a fluorescent cholesterol analog
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrene-d10 typically involves the deuteration of pyrene. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using a deuterium gas atmosphere in the presence of a catalyst such as palladium on carbon. The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing pyrene and the catalyst, and the reaction is monitored to achieve the desired level of deuteration. The product is then purified using techniques such as distillation or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Pyrene-d10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyrenequinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into dihydrothis compound and other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromate and permanganate under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Bromination using bromine or N-bromosuccinimide, nitration using nitric acid, and sulfonation using sulfuric acid are typical substitution reactions.
Major Products Formed
Oxidation: Pyrenequinones and other oxygenated derivatives.
Reduction: Dihydrothis compound and other reduced forms.
Substitution: Bromothis compound, nitrothis compound, and sulfonated this compound.
Scientific Research Applications
Pyrene-d10 has a wide range of applications in scientific research:
Chemistry: Used as an analytical standard for the quantification of polycyclic aromatic hydrocarbons in environmental samples.
Biology: Employed in studies of biological systems to trace the metabolic pathways of polycyclic aromatic hydrocarbons.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs containing aromatic hydrocarbons.
Industry: Applied in the development of new materials, such as organic semiconductors and light-emitting diodes, due to its unique photophysical properties.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene-d10: Another deuterated polycyclic aromatic hydrocarbon with three fused benzene rings.
Anthracene-d10: A deuterated compound with three linearly fused benzene rings.
Fluorene-d10: A deuterated polycyclic aromatic hydrocarbon with a five-membered ring fused to two benzene rings.
Naphthalene-d8: A deuterated compound with two fused benzene rings.
Uniqueness of Pyrene-d10
This compound is unique due to its four fused benzene rings, which provide a larger aromatic system compared to phenanthrene-d10 and anthracene-d10. This larger aromatic system results in distinct photophysical properties, making this compound particularly useful in applications requiring strong fluorescence and phosphorescence. Additionally, the deuterium labeling enhances its utility in tracing and quantification studies, providing a clear distinction from non-deuterated analogs.
Properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10-decadeuteriopyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEAQIROQSPTKN-LHNTUAQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938045 | |
Record name | Pyrene-d10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1718-52-1 | |
Record name | Pyrene-d10 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1718-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrene-d10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001718521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrene-d10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrene-d10 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pyrene-d10, when added to bitumen before coking, serves as an "indicator" of hydrogen exchange reactions. [] As coking progresses, hydrogen atoms from the bitumen transfer to this compound, replacing deuterium. Analyzing the degree of deuterium exchange in this compound reveals the extent of hydrogen shuttling that occurred during the coking process. [] This approach provides valuable insight into the complex reaction mechanisms of bitumen coking without significantly altering the process itself. []
ANone: this compound (C16D10) has a molecular weight of 218.33 g/mol. It is structurally identical to pyrene (C16H10) with all ten hydrogen atoms replaced by deuterium.
A: Deuteration leads to changes in vibrational frequencies due to the mass difference between hydrogen and deuterium. For instance, the infrared (IR) spectra of this compound exhibit shifts in bands associated with C-H vibrations compared to pyrene. [] These isotopic shifts are valuable for vibrational assignments and studying molecular dynamics. [, ] Additionally, differences are observed in fluorescence lifetimes between pyrene-h10 and this compound, particularly at specific vibrational energy levels. []
A: Researchers have incorporated this compound into PMMA to study the polymer's photophysical properties as a function of temperature. [] By analyzing the fluorescence lifetimes and yields of this compound within the PMMA matrix, they gain insights into the temperature dependence of nonradiative transitions within the polymer. []
ANone: This section is not applicable as the provided research does not focus on the catalytic properties of this compound.
ANone: This section is not applicable as the provided research does not extensively cover computational studies on this compound.
ANone: These aspects are not relevant to the provided research, which primarily focuses on this compound as a spectroscopic tool and probe for studying various chemical and physical phenomena.
A: While this compound offers specific advantages as an "indicator" in hydrogen transfer studies, other deuterated aromatic compounds could potentially serve similar purposes. [] The choice of an alternative would depend on the specific reaction being studied and the desired properties of the probe molecule.
ANone: This information is not available within the provided research papers.
A: The diverse applications of this compound highlight its value across multiple scientific fields. Its use in studying bitumen coking [], polymer dynamics [], and photoinduced electron transfer reactions [] demonstrates its versatility as a tool in organic chemistry, materials science, and photochemistry. By providing insights into fundamental molecular processes, this compound facilitates a deeper understanding across these disciplines.
ANone: Several analytical techniques are crucial for studying this compound:
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate, identify, and quantify this compound in complex mixtures, such as environmental samples or reaction products. [, , , ]
- Electron Spin Resonance (ESR): Employed to investigate the triplet state dynamics and energy transfer processes involving this compound in mixed crystal systems. [, , ]
- Fluorescence Spectroscopy: Utilized to study excited state dynamics, including fluorescence lifetimes and quantum yields of this compound in various environments. [, , , , , ]
- Infrared (IR) Spectroscopy: Used to identify and assign vibrational modes, study molecular structure, and investigate interactions of this compound with other molecules. []
A: Accurate quantification often involves the use of internal standards, such as this compound itself, alongside analytical techniques like GC-MS. [, , , ] This approach helps correct for variations in instrument response and sample losses during extraction and analysis, improving the accuracy and reliability of the measurements.
ANone: Specific information regarding the environmental impact and degradation of this compound is not extensively discussed in the provided research papers.
A: This aspect is not directly addressed in the research papers, although one study investigates the solvent-dependent spectral shifts in this compound. []
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